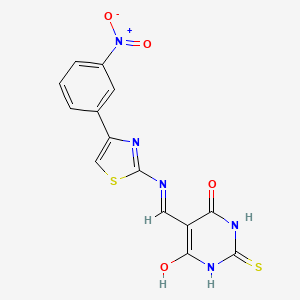
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-(trifluoromethyl)quinolin-4(1H)-one.
Bromination Reaction: The bromination of 6-(trifluoromethyl)quinolin-4(1H)-one is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed:
Substitution Reactions: Formation of new quinoline derivatives with different substituents.
Oxidation Reactions: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of reduced quinoline derivatives.
科学研究应用
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Research on 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one focuses on its potential therapeutic applications. It is investigated for its role in treating infectious diseases, cancer, and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the production of dyes and pigments.
作用机制
The mechanism of action of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity for certain targets.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Proteins: Interaction with proteins involved in cell cycle regulation, apoptosis, and other cellular processes.
相似化合物的比较
6-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the bromine substituent but shares the trifluoromethyl group.
8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one: Similar structure with chlorine instead of bromine.
8-Bromoquinolin-4(1H)-one: Lacks the trifluoromethyl group but contains the bromine substituent.
Uniqueness: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This combination of substituents provides distinct properties that differentiate it from other quinoline derivatives.
属性
IUPAC Name |
8-bromo-6-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJXDWLLABXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2914077.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)


![N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B2914089.png)

![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914095.png)
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2914096.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2914097.png)
![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)
